1-(Chloromethoxy)-3-methyl-2-nitrobenzene

Catalog No.
S13689582
CAS No.
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethoxy)-3-methyl-2-nitrobenzene

Product Name

1-(Chloromethoxy)-3-methyl-2-nitrobenzene

IUPAC Name

1-(chloromethoxy)-3-methyl-2-nitrobenzene

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(13-5-9)8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

JWEXWGZZDALSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCl)[N+](=O)[O-]

1-(Chloromethoxy)-3-methyl-2-nitrobenzene is an organic compound characterized by its molecular formula C8H8ClNO2C_8H_8ClNO_2. It is a derivative of nitrobenzene, featuring a chloromethyl group at the first position, a methyl group at the third position, and a nitro group at the second position of the benzene ring. This unique substitution pattern contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.
  • Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
  • Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

  • From Nucleophilic Substitution: Azides, thiocyanates, and ethers.
  • From Reduction: 1-(Aminomethyl)-3-methyl-2-nitrobenzene.
  • From Oxidation: 1-(Chloromethyl)-3-carboxy-2-nitrobenzene.

The synthesis of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene can be achieved through several methods:

  • Nitration of 3-Methylbenzyl Chloride: This method involves treating 3-methylbenzyl chloride with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
  • Chloromethylation: Following nitration, chloromethylation can be performed using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

In industrial settings, continuous flow reactors may be employed to enhance control over reaction conditions and yield, utilizing advanced catalysts and optimized parameters for efficiency.

1-(Chloromethoxy)-3-methyl-2-nitrobenzene has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Due to its reactivity, it may serve as a precursor for herbicides or pesticides.
  • Material Science: Its unique chemical structure allows for exploration in polymer chemistry and materials development.

Interaction studies involving 1-(Chloromethoxy)-3-methyl-2-nitrobenzene are crucial for understanding its potential biological effects. Preliminary studies suggest that the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that could affect cellular pathways. Further research is necessary to delineate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1-(Chloromethoxy)-3-methyl-2-nitrobenzene. Here are notable examples:

Compound NameStructural DifferencesUnique Properties
1-(Chloromethyl)-2-nitrobenzeneLacks the methyl group at the third positionDifferent reactivity due to substitution pattern
1-(Chloromethyl)-4-methyl-2-nitrobenzeneMethyl group at the fourth position instead of thirdAffects chemical properties and reactivity
1-(Bromomethyl)-3-methyl-2-nitrobenzeneBromine atom replaces chlorineAlters reactivity in nucleophilic substitution reactions

These comparisons highlight how variations in substituent positions and types influence the chemical behavior and potential applications of these compounds. The unique arrangement of functional groups in 1-(Chloromethoxy)-3-methyl-2-nitrobenzene sets it apart from its analogs, making it a subject of interest for further research and application development.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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